Product packaging for 4-Isopropylpyridine-2-sulfonamide(Cat. No.:)

4-Isopropylpyridine-2-sulfonamide

Cat. No.: B13430419
M. Wt: 200.26 g/mol
InChI Key: JFPBCBSOQMDRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Isopropylpyridine-2-sulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, belonging to the class of pyridine sulfonamides. Sulfonamides are known to act as potent inhibitors of various enzymes . The pyridine-sulfonamide scaffold is a key structure in developing inhibitors for human carbonic anhydrase (hCA) isoforms, which are important targets in oncology for their role in tumor progression and hypoxia adaptation . Compounds with this core structure have demonstrated a broad range of inhibitory activity, with high selectivity for cancer-associated isoforms like hCA IX and XII . Furthermore, sulfonamide derivatives are investigated for their antibacterial properties, functioning as competitive inhibitors of the bacterial enzyme dihydropteroate synthase . The presence of the isopropyl group on the pyridine ring may influence the compound's lipophilicity and steric interactions, potentially fine-tuning its affinity for specific biological targets. This product is intended for research purposes, such as exploring these mechanisms of action, conducting structure-activity relationship (SAR) studies, and developing novel therapeutic agents. It is supplied for Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2S B13430419 4-Isopropylpyridine-2-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

4-propan-2-ylpyridine-2-sulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-6(2)7-3-4-10-8(5-7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12)

InChI Key

JFPBCBSOQMDRBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC=C1)S(=O)(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Isopropylpyridine 2 Sulfonamide and Its Research Analogues

Retrosynthetic Analysis and Strategic Disconnections for 4-Isopropylpyridine-2-sulfonamide

A logical retrosynthetic analysis of this compound involves two primary disconnections around the central pyridine (B92270) core. The most apparent disconnection is at the sulfonamide bond (C-S bond), leading to a 4-isopropylpyridine-2-sulfonyl chloride equivalent and ammonia (B1221849) or an ammonia surrogate. This approach simplifies the problem to the synthesis of the key intermediate, 4-isopropylpyridine-2-sulfonyl chloride.

A further disconnection of this intermediate targets the two substituents on the pyridine ring. The carbon-sulfur bond at the 2-position and the carbon-carbon bond at the 4-position can be disconnected, suggesting precursor molecules such as a 4-isopropylpyridine (B108708) and a sulfonating agent, or a 2-chlorosulfonylpyridine and an isopropylating agent. The choice of the forward synthetic pathway will depend on the availability of starting materials and the feasibility of achieving the desired regioselectivity.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Generated mermaid

This analysis highlights the key challenges: the regioselective introduction of the sulfonyl group at the C-2 position and the isopropyl group at the C-4 position of the pyridine ring.

Classical and Contemporary Approaches to Pyridinesulfonamide Synthesis

The synthesis of pyridinesulfonamides can be achieved through a variety of classical and contemporary methods. These approaches focus on the regioselective functionalization of the pyridine ring and the subsequent formation of the sulfonamide moiety.

Regioselective Sulfonation and Amidation Strategies for Pyridine-2-sulfonamides

The direct sulfonation of pyridine is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. However, strategies have been developed to achieve regioselective sulfonation. One approach involves the activation of the pyridine ring. For instance, pyridine N-oxides can be used to direct sulfonation to the C-2 and C-4 positions.

Recent advancements have demonstrated base-mediated C4-selective C-H sulfonylation of pyridine. chemistryviews.orgd-nb.infochemrxiv.orgresearchgate.netresearchgate.net This method involves activating the pyridine with triflic anhydride, followed by the addition of a sulfinic acid salt in the presence of a specific base like N-methylpiperidine to achieve high regioselectivity for the C-4 position. chemistryviews.orgd-nb.infochemrxiv.org While this highlights C-4 selectivity, modifications of reaction conditions or starting materials could potentially favor C-2 substitution.

Once the sulfonyl chloride is in place, the amidation to form the sulfonamide is typically a straightforward process. Reaction of the pyridinesulfonyl chloride with ammonia or a primary or secondary amine, often in the presence of a base to neutralize the HCl byproduct, yields the desired sulfonamide. A transition-metal-free amination of pyridine-2-sulfonyl chloride using magnesium amides (R2NMgCl·LiCl) has been reported as an efficient method. researchgate.net

Introduction of the Isopropyl Moiety at the Pyridine C-4 Position

Several methods exist for the introduction of an alkyl group, such as isopropyl, at the C-4 position of the pyridine ring. Classical approaches often rely on the use of organometallic reagents with a pre-functionalized pyridine ring, such as a 4-halopyridine.

More contemporary methods focus on the direct C-H functionalization of the pyridine ring, which is an atom-economical approach. thieme-connect.combeilstein-journals.orgthieme-connect.comresearchgate.netnih.gov Transition-metal catalysis is often employed to achieve this transformation. For instance, palladium-catalyzed Minisci-type reactions can be used to introduce alkyl radicals to the pyridine ring. Furthermore, undirected metalation of pyridine followed by reaction with an alkyl halide has been shown to be effective for C-4 alkylation. chemrxiv.org

Transition Metal-Catalyzed Coupling Reactions in Pyridine Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings and can be strategically employed in the synthesis of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a pyridine halide or triflate with a boronic acid or ester in the presence of a palladium catalyst. nih.govnih.govresearchgate.netsigmaaldrich.com For the synthesis of our target molecule, one could envision coupling a 4-isopropyl-2-halopyridine with a sulfur-containing boronic acid equivalent or, more practically, coupling a 2-sulfonyl-4-halopyridine with an isopropylboronic acid derivative. The latter is often more challenging due to the potential for the pyridine nitrogen to coordinate with the catalyst. nih.govsigmaaldrich.com

Negishi Coupling: This reaction utilizes an organozinc reagent, which is often more reactive than the corresponding boronic acid. orgsyn.orgwikipedia.orgresearchgate.netnih.gov The coupling of a 4-halopyridine-2-sulfonamide with an isopropylzinc reagent, or a 2-halo-4-isopropylpyridine with a zincated sulfonamide equivalent, could be a viable route. Negishi coupling often exhibits good functional group tolerance. orgsyn.orgwikipedia.org

Kumada Coupling: This reaction employs a Grignard reagent as the organometallic partner. wikipedia.orgorganic-chemistry.orgnih.govslideshare.net While highly effective for forming C-C bonds, the high reactivity of Grignard reagents can limit functional group compatibility. A potential application would be the coupling of a 4-chloro-2-pyridinesulfonamide with isopropylmagnesium bromide.

Coupling Reaction Organometallic Reagent Catalyst Key Features
Suzuki-Miyaura Boronic acid/esterPalladiumGood functional group tolerance, commercially available reagents. nih.govnih.govresearchgate.netsigmaaldrich.com
Negishi OrganozincPalladium or NickelHigh reactivity, good functional group tolerance. orgsyn.orgwikipedia.orgresearchgate.netnih.gov
Kumada Grignard reagentPalladium or NickelHigh reactivity, can be less tolerant of sensitive functional groups. wikipedia.orgorganic-chemistry.orgnih.govslideshare.net

Stereoselective Synthesis and Chiral Resolution Techniques for Analogues (where applicable)

While this compound itself is an achiral molecule, the synthesis of chiral analogues is of significant interest. Chirality can be introduced through various means, leading to enantiomerically enriched or pure compounds.

Stereoselective synthesis can be achieved by using chiral catalysts or chiral auxiliaries. For instance, asymmetric hydrogenation of a suitably functionalized pyridine precursor could establish a chiral center. The stereoselective addition of nucleophiles to chiral pyridinium (B92312) salts is another powerful strategy for creating chiral dihydropyridine (B1217469) derivatives, which can then be aromatized. acs.org

Chiral resolution is a common technique to separate enantiomers from a racemic mixture. acs.orgnih.govgoogle.com This can be accomplished through several methods:

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base. The resulting diastereomers can then be separated by crystallization due to their different physical properties.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a widely used analytical and preparative method for separating enantiomers. nih.gov

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. Lipase-catalyzed enantioselective acetylation is a known method for the resolution of chiral pyridyl alcohols. acs.org

Novel Synthetic Transformations and Green Chemistry Principles in Pyridinesulfonamide Derivatization

The development of novel and more sustainable synthetic methods is a continuous goal in organic chemistry. In the context of pyridinesulfonamide synthesis, several innovative transformations and green chemistry principles are being explored.

Recent research has focused on the development of one-pot multicomponent reactions for the synthesis of complex pyridine derivatives, which can reduce waste and improve efficiency. nih.gov The use of iron-catalyzed cyclization reactions for the synthesis of substituted pyridines represents a greener alternative to methods that rely on more toxic or expensive catalysts. rsc.org

The principles of green chemistry, such as atom economy and the use of environmentally benign solvents and catalysts, are increasingly being applied to pyridine synthesis. rsc.orgbiosynce.comscilit.com For example, solvent-free reaction conditions or the use of water as a solvent are highly desirable. rsc.org The use of catalysis, in general, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents. biosynce.com

Furthermore, novel reagents are being developed to facilitate transformations under milder conditions. For instance, the use of Pyry-BF4 has been shown to enable the late-stage formation of sulfonyl chlorides from sulfonamides, allowing for diverse derivatization. nih.gov

Analytical Characterization Techniques for Structural Confirmation of Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the proton of the sulfonamide (-SO₂NH₂) group. The chemical shift (δ, in ppm), the splitting pattern (multiplicity), and the integration value of each signal are critical for structural assignment. For instance, aromatic protons on sulfonamide derivatives typically appear in the region of 6.5 to 8.5 ppm. researchgate.netrsc.org The proton of the sulfonamide group itself often manifests as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. researchgate.net

¹³C NMR Spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the total number of carbon atoms and identifying the carbon skeleton. The aromatic carbons of the pyridine ring in such derivatives are expected to resonate between approximately 110 and 160 ppm. researchgate.net The carbons of the isopropyl group would appear in the aliphatic region of the spectrum. The specific chemical shifts help to confirm the substitution pattern on the pyridine ring.

An illustrative dataset for a related sulfonamide derivative is presented below, showcasing the typical data obtained from NMR analysis.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyridine Sulfonamide Analogue Data is illustrative and based on characterization of related sulfonamide compounds. researchgate.net

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Pyridine C3-H7.9 - 8.2 (d)120 - 125
Pyridine C5-H7.2 - 7.5 (dd)135 - 140
Pyridine C6-H8.5 - 8.7 (d)148 - 152
Isopropyl CH3.0 - 3.3 (sept)30 - 35
Isopropyl CH₃1.2 - 1.4 (d)22 - 25
Pyridine C2-155 - 160
Pyridine C4-145 - 150
SO₂NH8.5 - 10.5 (s, br)-

Note: d = doublet, dd = doublet of doublets, sept = septet, s = singlet, br = broad. Chemical shifts are dependent on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a synthesized compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The expected monoisotopic mass for C₈H₁₂N₂O₂S is 200.0619 Da. The observation of the molecular ion peak [M+H]⁺ at m/z 201.0697 in an ESI+ (Electrospray Ionization, positive mode) spectrum would strongly support the formation of the target compound. Analysis of the fragmentation pattern can further corroborate the structure; for example, the loss of the isopropyl group or parts of the sulfonamide moiety would result in predictable fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of the final synthetic product. A sample of the compound is passed through a chromatography column under high pressure, and a detector measures the time it takes for the compound to elute (retention time). A pure compound will ideally show a single, sharp peak in the chromatogram. The method involves selecting an appropriate stationary phase (e.g., C18 column) and a mobile phase, often a mixture of solvents like acetonitrile (B52724) and water with a buffer. google.com By running the analysis under specific conditions (flow rate, temperature, detection wavelength), the percentage purity of the sample can be accurately determined. google.comjapsonline.com This is critical to ensure that the characterized compound is free from starting materials, reagents, or side products.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber, cm⁻¹), causing the bonds to vibrate. For this compound, the IR spectrum would be expected to show key absorption bands confirming its structure. Research on related sulfonamide derivatives shows characteristic stretching bands for the sulfonamide group. Current time information in Bangalore, IN.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Sulfonamide)Stretching3200 - 3400
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=N, C=C (Pyridine Ring)Stretching1550 - 1650
S=O (Sulfonamide)Asymmetric Stretching1300 - 1370
S=O (Sulfonamide)Symmetric Stretching1140 - 1180

The presence of strong bands in the 1370-1300 cm⁻¹ and 1180-1140 cm⁻¹ regions is a definitive indicator of the sulfonamide's SO₂ group. Current time information in Bangalore, IN. The N-H stretch and the various C-H and pyridine ring vibrations would further confirm the identity of the synthesized product. Current time information in Bangalore, IN.nih.gov

Advanced Computational Chemistry and Cheminformatics for 4 Isopropylpyridine 2 Sulfonamide Research

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Mode Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their target proteins.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. For sulfonamide derivatives, docking studies have been instrumental in elucidating binding modes with various protein targets, such as carbonic anhydrases, kinases, and bacterial enzymes. For instance, studies on pyridine-3-sulfonamide derivatives as carbonic anhydrase inhibitors have shown that the sulfonamide group coordinates to the zinc ion in the active site, while the pyridine (B92270) ring and its substituents form key interactions with hydrophilic or lipophilic pockets. Docking simulations of novel sulfonamide-based derivatives against the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis have revealed detailed binding interactions, with calculated docking scores and glide energies indicating strong binding affinities. A high docking score, which is a negative value, typically suggests a more favorable binding interaction.

Table 1: Example Docking Scores of Sulfonamide Derivatives Against Protein Targets

Compound Class Target Protein Docking Score (kcal/mol) Key Interactions
Pyrazole-clubbed Pyrazoline Sulfonamide InhA (M. tuberculosis) -9.714 Hydrogen bonds, nonbonded interactions
Azo-based Sulfonamide FGFR2 Kinase -6.24 Hydrogen bonds with PHE 492, LYS 517, ASN 571

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic representation of the biological environment, allowing for the assessment of the stability of binding poses and the identification of key conformational changes. MD simulations on sulfonamide derivatives targeting the BRD4 receptor have confirmed the stability of the docked poses over the simulation trajectory, reinforcing the docking results. The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories helps to understand the flexibility and stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Derivatization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. For sulfonamide derivatives, 2D and 3D-QSAR models have been developed to predict their activity against various targets, including cancer cells and enzymes.

These models are built using a training set of molecules with known activities and are then validated using a test set. Key statistical parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²) are used to assess the robustness and predictive power of the models. A predictive QSAR model is generally considered reliable if q² > 0.5 and the predictive R² (pred_r²) > 0.6.

QSAR studies on sulfonamides have identified crucial molecular descriptors that influence their biological activity. These can include:

Topological descriptors: Such as the SsBrE-index, which relates to molecular branching.

Physicochemical properties: Like the logarithm of the partition coefficient (SlogP), which describes lipophilicity.

Electronic properties: Which can be derived from quantum chemical calculations.

The contour maps generated from 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide visual representations of where steric, electrostatic, hydrophobic, and hydrogen-bonding properties on the molecular scaffold can be modified to enhance activity. This information is invaluable for guiding the rational design and derivatization of 4-Isopropylpyridine-2-sulfonamide to create more potent analogues.

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules like this compound. These methods provide detailed information that is not readily accessible through experiments.

Key applications include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule. This provides accurate bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are rich or deficient in electrons. This helps in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: Studying charge transfer and delocalization within the molecule.

For sulfonamide derivatives, DFT calculations have been used to characterize their molecular structures and correlate theoretical parameters with experimental spectroscopic data (e.g., IR, NMR). These computational approaches are fundamental for understanding the intrinsic properties of this compound that govern its interactions and reactivity.

Table 2: Example Optimized Geometrical Parameters for a Benzenesulfonamide Derivative (DFT/B3LYP/6-31G(d,p))

Parameter Bond/Angle Calculated Value
Bond Length (Å) S-N 1.697
Bond Length (Å) S=O 1.466
Bond Angle (°) O-S-O 122.247
Dihedral Angle (°) C-S-N-H Variable

Note: Data is illustrative based on published calculations for related structures.

Virtual Screening and Library Design for Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than experimental high-throughput screening. For the discovery of novel analogues of this compound, a virtual library can be designed by introducing chemical variations at specific points on the core scaffold.

The process typically involves:

Library Design: Creating a virtual library of compounds based on the this compound scaffold with diverse substituents.

Structure-Based Virtual Screening (SBVS): Docking the library of compounds into the active site of a target protein. The compounds are then ranked based on their docking scores or predicted binding energies.

Ligand-Based Virtual Screening (LBVS): Using a known active molecule as a template to search for other compounds in a database with similar properties (e.g., shape, pharmacophoric features).

Hit Selection: The top-ranked compounds ("hits") from the virtual screen are selected for experimental testing.

This strategy has been successfully applied to identify novel inhibitors from libraries of sulfonamide-containing compounds for various targets.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a central component of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, positive/negative ionizable groups) that a molecule must possess to interact with a specific biological target.

For a series of active sulfonamide derivatives, a pharmacophore model can be generated to serve as a 3D query for virtual screening of large compound databases to identify novel scaffolds. For example, a five-point pharmacophore hypothesis developed for a series of aryl sulfonamide antagonists consisted of two hydrogen bond acceptors, one hydrogen bond donor, one positive group, and one aromatic ring. Such models are statistically validated to ensure their predictive power. This approach is particularly useful when the 3D structure of the target protein is unknown.

Preclinical Pharmacological and Mechanistic Studies of 4 Isopropylpyridine 2 Sulfonamide in Research Models

Mechanistic Studies in Relevant Animal Models for Biological Activity Elucidation

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Mechanistic Understanding in Research Models

Detailed preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling studies specifically for 4-Isopropylpyridine-2-sulfonamide are not extensively available in publicly accessible scientific literature. This often occurs in early-stage drug discovery and development, where such proprietary data is not yet published. However, the principles of PK/PD modeling can be described in the context of how they would be theoretically applied to a compound like this compound to gain mechanistic insights in research models.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a quantitative approach used to understand the relationship between a drug's concentration in the body over time (pharmacokinetics) and its observed effects (pharmacodynamics). This modeling is crucial in preclinical research for elucidating mechanisms of action, predicting therapeutic outcomes, and informing the design of clinical studies.

For a novel compound such as this compound, a typical preclinical PK/PD modeling workflow would involve several key steps. Initially, in vitro studies would characterize the compound's intrinsic activity, such as its binding affinity to its molecular target and its potency in cell-based assays. This would be followed by in vivo studies in animal models to determine its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Simultaneously, the pharmacodynamic effects of the compound at various dose levels would be measured.

The data gathered from these studies would then be integrated to construct a mathematical model that describes the link between the drug's concentration at the site of action and the intensity of the pharmacological response. Such models can range from simple empirical relationships to more complex mechanistic models that incorporate physiological processes.

A hypothetical PK/PD model for this compound could be developed to investigate its presumed mechanism of action. For instance, if the compound is hypothesized to be an enzyme inhibitor, the model could correlate the concentration of the drug with the degree of enzyme inhibition and the subsequent physiological response.

Hypothetical Data for a Mechanistic PK/PD Model of this compound in a Rodent Model

The following interactive table represents hypothetical data that would be generated in preclinical studies to build a PK/PD model for this compound. This data would be essential for understanding the dose-exposure-response relationship.

Time (hours)Plasma Concentration (ng/mL)Target Occupancy (%)Biomarker Level (units/mL)
0.51508525
12509515
22009020
41007040
8253075
1251095
24<1<5100

Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.

By analyzing such data, researchers could determine key PK/PD parameters, such as the EC50 (the concentration at which 50% of the maximum effect is observed) and the Emax (the maximum effect). This would provide a deeper mechanistic understanding of how this compound exerts its effects and would be invaluable for predicting its behavior in humans.

Future Perspectives and Research Directions for 4 Isopropylpyridine 2 Sulfonamide

Exploration of Novel Therapeutic Indications Based on Deeper Mechanistic Insights

The traditional understanding of sulfonamides centers on their role as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. This mechanism underpins their antibacterial activity. However, the unique structural attributes of 4-Isopropylpyridine-2-sulfonamide, specifically the isopropyl group at the 4-position of the pyridine (B92270) ring, may confer novel biological activities beyond this classical mechanism.

Future research must prioritize a deeper mechanistic elucidation to uncover these potential new therapeutic avenues. This involves moving beyond the assumption of DHPS inhibition and exploring a wider range of molecular targets. Techniques such as target identification and validation using proteomic and genomic approaches will be instrumental. For instance, studies could investigate the compound's interaction with other enzymes, receptors, or signaling pathways that are implicated in various disease states, from oncology to inflammatory disorders. The discovery of pyridine-sulfonamide hybrids as potential VEGFR-2 inhibitors in cancer therapy underscores the potential for this class of compounds to act on targets other than DHPS. evitachem.com A thorough investigation into the specific molecular interactions of this compound is essential to identify novel and unanticipated therapeutic indications.

Development of Advanced Synthetic Routes for Scalable and Sustainable Production

The viability of any pharmaceutical compound is intrinsically linked to the efficiency, scalability, and sustainability of its manufacturing process. While traditional methods for synthesizing sulfonamides, often involving the reaction of a sulfonyl chloride with an amine, are well-established, they may not be optimal for large-scale, environmentally conscious production.

Future efforts in the chemical synthesis of this compound should focus on the development of advanced synthetic strategies. This includes the exploration of "green" chemistry principles to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. Research into catalytic methods, one-pot synthesis procedures, and the use of more sustainable solvents and reagents will be crucial. For example, the development of thermo-catalytic conversion processes for producing pyridines from renewable feedstocks like glycerol (B35011) could offer a more sustainable starting point for the synthesis of the pyridine core. Furthermore, process chemistry studies will be necessary to optimize reaction conditions for large-scale production, ensuring high yields and purity while maintaining cost-effectiveness. The goal is to establish a robust and eco-friendly manufacturing process that can support potential future clinical and commercial demands.

Integration of Artificial Intelligence and Machine Learning in Pyridinesulfonamide Discovery and Optimization Efforts

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. For this compound, these computational tools offer a powerful approach to accelerate its optimization and explore its therapeutic potential more systematically.

AI and ML algorithms can be employed to analyze vast datasets of chemical structures and biological activities to predict the properties of novel derivatives of this compound. This can guide the rational design of new analogues with improved potency, selectivity, and pharmacokinetic profiles. For instance, machine learning models can be trained to predict the antimicrobial activity of molecules, facilitating the rapid screening of virtual libraries and the identification of functional groups that enhance efficacy. Furthermore, AI can be utilized to predict potential off-target interactions, helping to de-risk development at an early stage. Generative AI models can even design entirely new molecules based on desired properties, potentially leading to the discovery of next-generation pyridinesulfonamides with superior therapeutic profiles.

Addressing Mechanisms of Resistance and Off-Target Interactions through Refined Mechanistic Studies

The emergence of drug resistance is a significant challenge for all antimicrobial agents, and sulfonamides are no exception. The primary mechanisms of resistance to sulfonamides involve mutations in the folP gene, which encodes the target enzyme DHPS, or the acquisition of alternative, resistant forms of the enzyme. A critical area of future research for this compound will be to thoroughly characterize its specific resistance profile. This includes studies to determine the frequency and types of mutations that confer resistance and to investigate the potential for cross-resistance with other sulfonamides.

Equally important is the comprehensive evaluation of its off-target interactions. While the intended therapeutic effect is paramount, unintended interactions with other biological molecules can lead to adverse effects. Computational approaches, such as in silico screening against a broad panel of human proteins, can provide an initial assessment of potential off-target liabilities. These predictions must then be validated through in vitro and in vivo studies to build a comprehensive safety profile. A proactive approach to understanding and mitigating both resistance and off-target effects will be essential for the long-term success of this compound as a therapeutic agent.

Collaborative Research Opportunities and Interdisciplinary Approaches for Comprehensive Understanding

The multifaceted nature of drug discovery and development necessitates a collaborative and interdisciplinary approach. The advancement of this compound from its current stage will be significantly enhanced through strategic partnerships between various research entities.

Collaborations between medicinal chemists, biologists, pharmacologists, and computational scientists will be vital for a holistic understanding of the compound. Academic-industrial partnerships can bridge the gap between basic research and clinical development, leveraging the strengths of both sectors. For example, a collaboration could focus on leveraging a company's high-throughput screening capabilities to test this compound against a diverse range of biological targets identified by academic researchers. Furthermore, international collaborations can bring together diverse expertise and resources, accelerating the pace of research. The complexity of modern drug development, from target identification to clinical trials, underscores the importance of a networked approach to maximize the chances of success for promising compounds like this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-isopropylpyridine-2-sulfonamide, and what key parameters influence yield?

  • Methodology : The compound can be synthesized via sulfonylation of 4-isopropylpyridine using chlorosulfonic acid, followed by amidation with ammonia or amines. Critical parameters include:

  • Temperature control (0–5°C during sulfonylation to avoid side reactions) .
  • Solvent selection (e.g., dichloromethane for sulfonyl chloride intermediates) .
  • Purification via recrystallization or column chromatography to isolate the sulfonamide .
    • Validation : Monitor reaction progress using TLC or HPLC, and confirm structure via 1H^1H-NMR (e.g., characteristic sulfonamide proton at δ 7.8–8.2 ppm) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Purity Analysis :

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/water (70:30) .
  • Melting Point : Expected range 145–148°C (deviations indicate impurities) .
    • Stability Testing :
  • Store in sealed, dry containers at room temperature; avoid prolonged exposure to light or humidity to prevent hydrolysis .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity, and what computational tools support this design?

  • Derivative Design :

  • Introduce electron-withdrawing groups (e.g., -CF3_3) at the pyridine ring to modulate electronic properties and binding affinity .
  • Replace the isopropyl group with bulkier substituents (e.g., tert-butyl) to improve metabolic stability .
    • Computational Methods :
  • Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., carbonic anhydrase) .
  • Perform DFT calculations (Gaussian 09) to optimize geometry and assess frontier molecular orbitals .

Q. What experimental strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Root Cause Analysis :

  • Impurity Interference : Validate compound purity via LC-MS; trace solvents (e.g., ethyl acetate) may inhibit enzymatic assays .
  • Assay Variability : Standardize protocols (e.g., fixed pH and temperature in enzyme inhibition studies) .
    • Cross-Validation :
  • Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .

Q. How can reaction conditions be optimized to scale up this compound synthesis without compromising yield?

  • Optimization Parameters :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate amidation .
  • Solvent Effects : Replace dichloromethane with greener solvents (e.g., ethyl acetate) while maintaining reaction efficiency .
  • Continuous Flow Systems : Implement microreactors to improve heat transfer and reduce reaction time .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for characterizing sulfonamide degradation products?

  • Techniques :

  • High-Resolution Mass Spectrometry (HRMS) : Identify hydrolyzed products (e.g., pyridine-2-sulfonic acid) .
  • 13C^{13}C-NMR**: Track degradation via shifts in carbonyl (C=O) and sulfonamide (SO2_2NH2_2) signals .

Q. How do researchers differentiate between stereochemical isomers in sulfonamide derivatives?

  • Chiral Separation :

  • Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
  • Circular Dichroism (CD) spectroscopy to confirm absolute configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.